molecular formula C11H16N2O4S2 B2484511 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide CAS No. 941885-63-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2484511
CAS No.: 941885-63-8
M. Wt: 304.38
InChI Key: AVZPNFQPISYTJK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability and potential biological activity.

    Reduction: Amino derivatives that may exhibit different pharmacological properties.

    Substitution: Various substituted derivatives with modified electronic and steric properties.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and potential anticancer effects.

Comparison with Similar Compounds

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide can be compared with other sulfonamide derivatives to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the ethanesulfonamide group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-2-18(14,15)12-10-4-6-11(7-5-10)13-8-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZPNFQPISYTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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